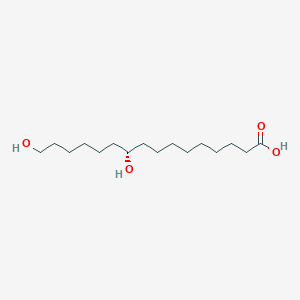

(s)-10,16-Dihydroxyhexadecanoic acid

CAS No.:

Cat. No.: VC1880172

Molecular Formula: C16H32O4

Molecular Weight: 288.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H32O4 |

|---|---|

| Molecular Weight | 288.42 g/mol |

| IUPAC Name | (10S)-10,16-dihydroxyhexadecanoic acid |

| Standard InChI | InChI=1S/C16H32O4/c17-14-10-6-5-8-12-15(18)11-7-3-1-2-4-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20)/t15-/m0/s1 |

| Standard InChI Key | VJZBXAQGWLMYMS-HNNXBMFYSA-N |

| Isomeric SMILES | C(CCCCC(=O)O)CCC[C@@H](CCCCCCO)O |

| Canonical SMILES | C(CCCCC(=O)O)CCCC(CCCCCCO)O |

Introduction

Chemical Structure and Properties

Molecular Structure and Stereochemistry

(s)-10,16-Dihydroxyhexadecanoic acid is the stereoisomer of 10,16-dihydroxyhexadecanoic acid (also known as 10,16-dihydroxypalmitic acid) with an S-configuration at its chiral center. This fatty acid derivative has a molecular formula of C₁₆H₃₂O₄ and a molecular weight of 288.42 g/mol . The compound possesses two hydroxyl groups positioned at the 10th and 16th carbon atoms of the hexadecanoic acid chain, with the specific (s)-stereochemistry contributing to its three-dimensional conformation and reactivity profile. The stereochemistry is particularly important as it influences the compound's ability to form specific configurations in polymeric structures.

The structure has been confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. Mass spectral analysis shows a molecular ion at m/z 289 [M+H]⁺, consistent with its molecular formula. Characteristic fragmentation patterns include dehydration fragments at m/z 271 and 253 ([M+H−H₂O]⁺ and [M+H−2H₂O]⁺ respectively), with additional fragments at m/z 131, 141, and 169 confirming the hydroxyl position at C10 .

Physical and Chemical Properties

(s)-10,16-Dihydroxyhexadecanoic acid exhibits distinctive physical and chemical properties that influence its biological function and potential applications. The compound is practically insoluble in water due to its long hydrocarbon chain but shows solubility in organic solvents. Its dual hydroxy groups provide reactive sites for polymerization and derivatization reactions.

Table 1.1: Physical and Chemical Properties of (s)-10,16-Dihydroxyhexadecanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₂O₄ |

| Molecular Weight | 288.42 g/mol |

| CAS Number | 3233-90-7 |

| Appearance | Solid at room temperature |

| Solubility | Practically insoluble in water; soluble in organic solvents |

| Acidity | Weakly acidic |

| Reactive Groups | Carboxyl group, two hydroxyl groups |

The compound's reactivity is primarily attributed to its functional groups—a carboxylic acid group and two hydroxyl groups positioned at C10 and C16. These functional groups provide sites for esterification reactions, which are crucial for the formation of cutin polymers in plant cuticles and for the synthesis of biodegradable polyesters .

Natural Occurrence and Isolation

Sources in Nature

(s)-10,16-Dihydroxyhexadecanoic acid is primarily found in the cuticle of various plants, with tomato cuticles being a particularly rich source. The compound serves as a major monomer in cutin, a polyester biopolymer that forms an integral part of the plant cuticle, providing protection against water loss, pathogens, and environmental stresses . This hydroxy fatty acid and its derivatives have been identified in different plant species, though concentrations and exact stereochemical compositions may vary.

Isolation Techniques

The isolation of (s)-10,16-dihydroxyhexadecanoic acid from natural sources involves several steps of extraction and purification. The standard procedure begins with the collection of plant material, typically tomato peels, followed by depolymerization of the cutin matrix to release the monomeric units.

The isolation process typically follows these steps:

-

Collection of tomato peels or other cutin-rich plant materials

-

Removal of waxes using organic solvents

-

Depolymerization of cutin through alkaline hydrolysis

-

Acidification and extraction of released monomers

-

Purification using chromatographic techniques

The monomer has been successfully isolated from tomato peels using established protocols, with the isolation process carefully monitored to avoid pH conditions below 5, which can lead to undesired oligomerization reactions . After isolation, the compound can be characterized using various analytical techniques including NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Biosynthesis and Metabolism

Biosynthetic Pathway

Synthetic Routes and Derivatives

Chemical Synthesis Methods

The chemical synthesis of (s)-10,16-dihydroxyhexadecanoic acid can be approached through various routes, with stereoselective methods being essential to obtain the specific (s)-isomer. While the search results don't provide detailed stereoselective synthesis methods, they do indicate that the compound can be synthesized and compared with naturally isolated material to confirm its structure .

A general synthetic approach might involve:

-

Starting with a suitable precursor containing the desired carbon skeleton

-

Introduction of protected functional groups at the C10 and C16 positions

-

Stereoselective transformation to establish the (s)-configuration

-

Deprotection to reveal the final hydroxyl and carboxyl groups

Preparation of Derivatives and Oligomers

The search results provide valuable information about the preparation of derivatives from 10,16-dihydroxyhexadecanoic acid. These derivatives include:

-

16-Hydroxy-10-oxo-hexadecanoic acid (6b): This derivative is prepared by selectively oxidizing the hydroxyl group at C10 to a ketone. The process involves protecting the C16 hydroxyl with a tert-butyldimethylsilyl (TBS) group, oxidizing the C10 hydroxyl using pyridinium chlorochromate (PCC), and then removing the protective group with tetrabutylammonium fluoride (TBAF) .

-

7-Oxohexadecanedioic acid (5): This derivative is obtained by oxidizing both hydroxyl groups of 10,16-dihydroxyhexadecanoic acid using PCC, resulting in the conversion of the C16 hydroxyl to a carboxyl group and the C10 hydroxyl to a ketone at the C7 position .

The compound can also form dimers and trimers through controlled esterification reactions between its functional groups. These oligomers have been successfully synthesized and characterized using NMR and mass spectrometry techniques .

Table 4.1: Key Derivatives of (s)-10,16-Dihydroxyhexadecanoic Acid

| Derivative | Structural Modification | Preparation Method |

|---|---|---|

| 16-Hydroxy-10-oxo-hexadecanoic acid | Oxidation of C10 hydroxyl to ketone | PCC oxidation and TBAF deprotection |

| 7-Oxohexadecanedioic acid | Oxidation of both hydroxyls | PCC oxidation |

| Dimer | Esterification between two monomers | Controlled esterification reactions |

| Trimer | Esterification among three monomers | Sequential protection/deprotection and esterification |

These derivatives and oligomers expand the potential applications of (s)-10,16-dihydroxyhexadecanoic acid in various fields, including the development of biodegradable polymers with tailored properties .

Biological Activities and Functions

Role in Plant Defense Mechanisms

(s)-10,16-Dihydroxyhexadecanoic acid plays a significant role in plant defense mechanisms. As a key component of cutin, it contributes to the formation of a physical barrier that protects plants against pathogens and environmental stresses. Beyond its structural role, the compound and its derivatives can act as signaling molecules in plant defense responses.

When released during cutin degradation, 10,16-dihydroxyhexadecanoic acid can function as a damage-associated molecular pattern (DAMP) that triggers immune responses in plants. These responses include:

-

Induction of intracellular calcium influx

-

Activation of Mitogen-Activated Protein Kinase (MAPK) pathways

-

Transcriptional reprogramming associated with pattern-triggered immunity

Comparison with Similar Compounds

(s)-10,16-Dihydroxyhexadecanoic acid belongs to a family of hydroxy fatty acids that contribute to cutin formation. Its specific structure, with hydroxyl groups at the C10 and C16 positions, distinguishes it from similar compounds and influences its biological activity.

Table 5.1: Comparison of (s)-10,16-Dihydroxyhexadecanoic Acid with Related Compounds

| Compound | Structural Features | Biological Role |

|---|---|---|

| (s)-10,16-Dihydroxyhexadecanoic acid | Hydroxyl groups at C10 and C16 with S-configuration | Major cutin monomer in tomato; potential elicitor of plant immune responses |

| 16-Hydroxy-10-oxo-hexadecanoic acid | Hydroxyl at C16, ketone at C10 | Natural monomer in lime cuticle; component of cutin |

| 7-Oxohexadecanedioic acid | Ketone at C7, carboxyl groups at C1 and C16 | Synthetic derivative with potential in polyester synthesis |

| 9,16-Dihydroxyhexadecanoic acid | Hydroxyl groups at C9 and C16 | Isomer found in some plant cuticles |

The specific positioning of functional groups in these compounds affects their ability to form cross-links in cutin polymers and influences their interactions with plant defense signaling pathways .

Current Research and Future Perspectives

Recent Advances

Recent research on (s)-10,16-dihydroxyhexadecanoic acid has focused on several areas:

-

Improved isolation and characterization methods

-

Development of efficient synthetic routes, particularly for the stereoselective synthesis of the (s)-isomer

-

Investigation of its role in plant defense signaling

-

Exploration of new derivatives with enhanced properties for specific applications

-

Development of sustainable polyesters with tailored properties

These advances have expanded our understanding of the compound's biological significance and potential applications .

Future Research Directions

Future research on (s)-10,16-dihydroxyhexadecanoic acid may explore:

-

Detailed mechanism of its involvement in plant defense responses

-

Development of commercial-scale isolation methods from agricultural waste

-

Engineering of plants with altered cutin composition for improved stress resistance

-

Creation of novel biomaterials with specific properties for medical applications

-

Investigation of potential health benefits of the compound and its derivatives

Table 7.1: Potential Research Directions for (s)-10,16-Dihydroxyhexadecanoic Acid

| Research Area | Potential Investigations | Expected Outcomes |

|---|---|---|

| Plant Biology | Genetic regulation of biosynthesis; Role in stress responses | Improved crop varieties with enhanced stress tolerance |

| Materials Science | Polymer structure-property relationships; Novel copolymers | Biodegradable materials with tailored properties |

| Synthetic Chemistry | Stereoselective synthesis methods; New derivatives | Efficient production methods for various applications |

| Agricultural Applications | Elicitor activity in different crops; Formulation development | New crop protection strategies |

| Biomedical Applications | Biocompatibility studies; Drug delivery systems | Novel biomedical materials and devices |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume